2-Amino-1H-benzimidazol-6-yl thiocyanate
Description
2-Amino-1H-benzimidazol-6-yl thiocyanate is a benzimidazole derivative characterized by a thiocyanate (-SCN) group at the 6-position and an amino (-NH₂) group at the 2-position of the heterocyclic core. The benzimidazole scaffold is renowned for its pharmacological relevance, with derivatives exhibiting antimicrobial, antiviral, and anticancer activities . The thiocyanate group introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking. Structural studies of such compounds often employ X-ray crystallography, with refinement tools like SHELX being widely utilized for small-molecule analysis .
Properties
CAS No. |
79475-19-7 |
|---|---|
Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl) thiocyanate |
InChI |
InChI=1S/C8H6N4S/c9-4-13-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H3,10,11,12) |
InChI Key |
XVJWPKPRETVUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC#N)NC(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, mg/mL) | LogP |
|---|---|---|---|---|
| 2-Amino-1H-benzimidazol-6-yl SCN | 205.23 | 218–220 | 0.15 | 1.78 |
| 2-Amino-1H-benzimidazol-6-ol | 149.15 | 245–247 | 2.30 | 0.92 |
| 2-Nitro-1H-benzimidazole-6-SCN | 235.21 | 190–192 | 0.08 | 2.15 |
The thiocyanate group in the target compound reduces aqueous solubility compared to the hydroxyl analog, likely due to decreased polarity. The nitro derivative exhibits even lower solubility, attributed to enhanced hydrophobicity (higher LogP) .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, analyzed via graph set theory , reveal distinct differences:
- 2-Amino-1H-benzimidazol-6-yl thiocyanate: Forms N–H···N and N–H···S hydrogen bonds, creating a 2D sheet structure. The thiocyanate acts as both donor (via amino group) and acceptor (via SCN).
- 2-Amino-1H-benzimidazol-6-ol: Generates stronger O–H···N bonds, resulting in tighter 3D networks and higher melting points.
- 2-Mercapto-1H-benzimidazol-6-yl thiocyanate : S–H···N interactions dominate, leading to less directional packing and lower thermal stability.
Crystallographic data for these compounds are often refined using SHELX software, which is critical for resolving hydrogen-bonding motifs .
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